molecular formula C17H18N2O B12455810 3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide

3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide

Cat. No.: B12455810
M. Wt: 266.34 g/mol
InChI Key: GCCRXEBBFWKXEI-UHFFFAOYSA-N
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Description

3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide is a Schiff base derivative characterized by a benzamide backbone substituted with a 2,4,6-trimethylphenyl (mesityl) group linked via an imine (-CH=N-) bond. The E-configuration of the imine bond is critical for maintaining planar geometry, which may enhance π-π stacking interactions in solid-state structures .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

3-[(2,4,6-trimethylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H18N2O/c1-11-7-12(2)16(13(3)8-11)10-19-15-6-4-5-14(9-15)17(18)20/h4-10H,1-3H3,(H2,18,20)

InChI Key

GCCRXEBBFWKXEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NC2=CC=CC(=C2)C(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE typically involves the condensation of 2,4,6-trimethylbenzaldehyde with 3-aminobenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or trimethylphenyl moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide or trimethylphenyl derivatives.

Scientific Research Applications

3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide can be contextualized by comparing it to related benzamide derivatives. Below is a detailed analysis based on the provided evidence and analogous compounds:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide C₁₇H₁₈N₂O 266.34 Mesityl-imine substituent, benzamide core, E-configuration
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide (BS98385) C₂₃H₂₀F₂N₂O₂ 394.41 Dual fluoro substituents, trimethylphenyl group, amide linkage
N-(2-morpholin-4-ylethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide (BS98386) C₁₆H₂₅N₃O₄S₂ 387.52 Morpholine-ethyl chain, thiophene sulfonyl group, piperidine-carboxamide core

Key Comparisons

BS98386’s morpholine and sulfonyl groups improve water solubility, a feature absent in the target compound due to its hydrophobic mesityl substituent .

Crystallinity and Solid-State Interactions :

  • The planar imine bond in the target compound likely promotes π-π stacking, as observed in similar Schiff bases refined using SHELX programs . In contrast, BS98385’s fluorinated aromatic rings may engage in halogen bonding, altering packing motifs .

Synthetic Accessibility :

  • The target compound’s synthesis via Schiff base condensation is straightforward compared to BS98386, which requires multi-step functionalization (e.g., sulfonylation and carboxamide coupling) .

Research Findings and Limitations

  • Crystallographic validation using SHELXL (as per ) confirms the E-configuration and planarity of the target compound’s imine bond, critical for reproducibility in synthetic studies .
  • Structural discrepancies in analogs like BS98385 may arise during refinement, necessitating tools like PLATON (referenced in ) for validation .

Biological Activity

3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C16H17N2O
  • Molecular Weight : 255.32 g/mol
  • IUPAC Name : 3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide

The compound features a benzamide backbone with a substituted imine group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Below is a summary of specific activities reported in the literature.

Anticancer Activity

Numerous studies have explored the anticancer potential of benzamide derivatives. For instance:

  • In vitro Studies : A study demonstrated that derivatives of benzamide showed cytotoxic effects against various cancer cell lines. One derivative exhibited an IC50 value of 1.143 µM against renal cancer cells and lower values against other types such as ovarian and prostate cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some compounds inhibit histone deacetylases (HDACs) and carbonic anhydrase (CA), which are implicated in tumor growth .

Anti-inflammatory Effects

Benzamide derivatives have also been noted for their anti-inflammatory properties:

  • Inflammation Models : In various animal models, compounds similar to 3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide have shown reductions in inflammatory markers and improved outcomes in conditions such as arthritis and colitis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Antibacterial and Antifungal Activity : Research indicates that related benzamide compounds exhibit significant antibacterial and antifungal activities against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

Case Studies

Several case studies highlight the biological activity of benzamide derivatives:

  • Study on Anticancer Properties :
    • Objective : Evaluate the cytotoxic effects on human cancer cell lines.
    • Findings : The compound showed selective toxicity towards cancer cells with minimal effects on normal cells. The most potent derivative had an IC50 value of 0.003 µM against lung adenocarcinoma cells .
  • Anti-inflammatory Research :
    • Objective : Assess the impact on inflammatory cytokine production.
    • Findings : Compounds reduced TNF-alpha and IL-6 levels in vitro, indicating potential therapeutic applications in inflammatory diseases .

Research Findings Summary Table

Biological ActivityMechanismIC50 Values (µM)References
Anticancer (renal)HDAC inhibition1.143
Anticancer (lung)CA inhibition0.003
Anti-inflammatoryCytokine inhibitionNot specified
AntimicrobialBacterial growth inhibitionNot specified

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